![molecular formula C9H11BrFNS B1415848 1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine CAS No. 2024798-79-4](/img/structure/B1415848.png)
1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine
Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and five carbon atoms in its ring . The bromine atom at the 5th position and the methyl group attached to the thiophene ring suggest that it might have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, 5-Bromo-2-thiophenecarboxaldehyde was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like IR and 1H-NMR . The presence of bromine, sulfur, and fluorine atoms in the compound would likely result in distinct peaks in these spectra.Chemical Reactions Analysis
The compound might undergo reactions typical for halogenated aromatic compounds. For example, the bromine atom might be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the bromine, sulfur, and fluorine atoms. For example, the compound might have a relatively high molecular weight due to the bromine atom .Scientific Research Applications
Synthesis and Medicinal Chemistry
1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine and its derivatives have been extensively studied for their synthesis and applications in medicinal chemistry. For instance, the study by Singh and Umemoto (2011) highlights the synthesis of 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized using a method that enables a significant decrease in the synthetic steps needed for their preparation, making them more accessible for medicinal applications (Singh & Umemoto, 2011).
Antimicrobial and Antifungal Applications
The compound's derivatives have also been investigated for their antimicrobial and antifungal properties. Sharma et al. (2022) conducted a study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, demonstrating significant antibacterial and antifungal activity. This indicates the potential of 1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine derivatives in developing new antimicrobial agents (Sharma et al., 2022).
Optical and Electronic Properties
Studies on the optical properties of thiophene derivatives, like the one conducted by Naka et al. (2013), explore the synthesis and properties of silicon-containing molecules with bithiophene units. This research is crucial in understanding the optical characteristics of such compounds, which can be applied in various technological fields, including organic electronics and photonics (Naka et al., 2013).
Non-Linear Optical Properties and Reactivity
The synthesis and exploration of non-linear optical properties and reactivity of bromothiophene derivatives have been documented by Rizwan et al. (2021). Their study delves into the synthesis of bromo-N-methylene-2-methylaniline analogs through Suzuki cross-coupling reactions, providing insights into the structural features and reactivity descriptors of these compounds. Such research is vital for the development of materials with unique optical properties for advanced applications (Rizwan et al., 2021).
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-3-fluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNS/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPSVNXQKQHBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CC2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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